7-Chloroheptanonitrile
Overview
Description
7-Chloroheptanonitrile is an organic compound with the molecular formula C7H12ClN It is a nitrile derivative, characterized by the presence of a chlorine atom on the seventh carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloroheptanonitrile can be synthesized through several methods. One common approach involves the chlorination of heptanonitrile. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the seventh carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. The process might also include steps for purification, such as distillation or recrystallization, to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroheptanonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different functionalized nitriles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 7-Hydroxyheptanonitrile, 7-Aminoheptanonitrile.
Reduction: 7-Chloroheptanamine.
Oxidation: 7-Chloroheptanoic acid.
Scientific Research Applications
7-Chloroheptanonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: Research into potential therapeutic agents often involves this compound as a building block for more complex molecules.
Industry: It is used in the production of specialty chemicals and materials, where its reactivity is harnessed to create specific functional groups.
Mechanism of Action
The mechanism by which 7-chloroheptanonitrile exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Reduction Reactions: The nitrile group is reduced to an amine via the transfer of hydride ions from the reducing agent.
Oxidation Reactions: The nitrile group is oxidized to a carboxylic acid through the addition of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
7-Bromoheptanonitrile: Similar structure but with a bromine atom instead of chlorine.
7-Iodoheptanonitrile: Contains an iodine atom, making it more reactive in substitution reactions.
Heptanonitrile: Lacks the halogen substituent, making it less reactive in certain chemical transformations.
Uniqueness: 7-Chloroheptanonitrile is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical modifications compared to its bromine or iodine analogs.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
7-chloroheptanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN/c8-6-4-2-1-3-5-7-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBITRHTKQZLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177375 | |
Record name | 7-Chloroheptane-1-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-91-6 | |
Record name | 7-Chloroheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22819-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloroheptane-1-nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022819916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloroheptane-1-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloroheptane-1-nitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-Chloroheptanonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6N6926QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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